molecular formula C18H14O2 B3060320 methyl (2E)-3-(anthracen-9-yl)prop-2-enoate CAS No. 22844-33-3

methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

Cat. No.: B3060320
CAS No.: 22844-33-3
M. Wt: 262.3 g/mol
InChI Key: VYQBJNASNJHPFC-ZHACJKMWSA-N
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Description

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate (CAS 22844-33-3) is a conjugated ester featuring an anthracene moiety linked to a methyl acrylate group. Its molecular formula is C₁₈H₁₄O₂, with a molecular weight of 262.3 g/mol . Key physical properties include a density of 1.199 g/cm³, a boiling point of 454.3°C, and a flash point of 307.9°C . The compound is primarily used in research settings, with a purity >98%, and is stored at -80°C to ensure stability .

Properties

IUPAC Name

methyl (E)-3-anthracen-9-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBJNASNJHPFC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22844-33-3
Record name NSC382140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method to synthesize methyl (2E)-3-(anthracen-9-yl)prop-2-enoate involves an aldol condensation reaction between anthracene-9-carbaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions.

    Wittig Reaction: Another approach is the Wittig reaction, where anthracene-9-carbaldehyde reacts with a phosphonium ylide derived from methyl triphenylphosphonium bromide. This reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and photophysical properties.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.

Mechanism of Action

The mechanism by which methyl (2E)-3-(anthracen-9-yl)prop-2-enoate exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which is facilitated by the anthracene moiety. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Ester Derivatives

Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate
  • Structure : Differs by an ethyl ester group (C₁₉H₁₆O₂) instead of methyl.
  • Crystal Structure: Exhibits two symmetry-independent molecules (A and B) with distinct ethoxy group conformations (torsion angles: 178.3° in A, 87.3° in B) .
  • Synthesis : Achieved via solventless Wittig reaction with 93% yield , higher than many methyl-substituted analogs .
Methyl vs. Ethyl Ester Comparison
Property Methyl Ester Ethyl Ester
Molecular Weight 262.3 g/mol 276.32 g/mol
Boiling Point 454.3°C Not reported
Crystal Packing Not characterized Triclinic (P1)
Photodimerization No data Possible (distance: ~5.5 Å between olefins)

Analogous Compounds with Aromatic Substituents

Compounds like (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one (25a) and (E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one (24q) replace the ester group with ketones or heterocycles :

  • 25a : Features a 4-bromophenyl group, melting point 253–254°C , synthesized via Diels-Alder reactions .
  • 24q : Contains a thiophene substituent, melting point 233–236°C , with IR peaks at 1718 cm⁻¹ (ester C=O) .
Key Differences:
  • Reactivity : Ester derivatives (methyl/ethyl) undergo photodimerization or ester hydrolysis, while ketones participate in cycloadditions .
  • Melting Points : Methyl/ethyl esters generally have lower melting points (<300°C) compared to ketone analogs (>230°C) due to weaker intermolecular forces .

Research Implications and Gaps

  • Applications : Methyl ester’s conjugated system suggests utility in organic electronics or as a photosensitizer, though applications are understudied .
  • Knowledge Gaps: Crystal structure and photochemical reactivity of the methyl ester remain uncharacterized, unlike its ethyl counterpart .
  • Future Directions : Comparative studies on ester chain length effects (methyl vs. ethyl vs. longer alkyl) could elucidate structure-property relationships.

Biological Activity

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is an organic compound that has garnered interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound has the molecular formula C17H16O2C_{17}H_{16}O_2 and a molecular weight of approximately 280.33 g/mol. It appears as a colorless to light yellow liquid with a melting point of 40-42°C and a boiling point of 416-418°C. The compound is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of various signaling pathways that lead to programmed cell death, making it a candidate for cancer therapy. Additionally, this compound acts as a photosensitizer in photodynamic therapy (PDT), where it can selectively target and kill cancer cells upon activation by light.

Key Mechanisms:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to cell death.
  • Photodynamic Activity : Upon light activation, it produces reactive oxygen species (ROS), contributing to cytotoxic effects on tumor cells .

Biological Activity Data

Recent studies have highlighted the compound's significant biological activities:

Biological Activity Observation Reference
Anticancer ActivityIC50 value against A549 cells: 40.89 μg/mL
PhotosensitizationEffective in PDT for selective cancer cell targeting
Antioxidant PropertiesModerate antioxidant activity observed

Case Studies

  • In Vitro Studies on A549 Cells :
    • A study conducted on A549 lung cancer cells demonstrated that this compound effectively inhibited cell growth with an IC50 value of 40.89 μg/mL. This suggests its potential as a therapeutic agent in lung cancer treatment .
  • Photodynamic Therapy Applications :
    • Research indicates that upon exposure to specific wavelengths of light, this compound can generate ROS, which are crucial for inducing apoptosis in cancer cells. This property positions it as a promising candidate for enhancing the efficacy of PDT.

Synthesis Methods

This compound can be synthesized through various methods:

Common Synthetic Routes:

  • Aldol Condensation :
    • Involves the reaction of anthracene-9-carbaldehyde with methyl acrylate in the presence of a base like sodium hydroxide.
    • Conditions: Typically performed in ethanol under reflux.
  • Wittig Reaction :
    • Combines anthracene-9-carbaldehyde with a phosphonium ylide derived from methyl triphenylphosphonium bromide.
    • Conditions: Conducted in tetrahydrofuran (THF) at low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2E)-3-(anthracen-9-yl)prop-2-enoate
Reactant of Route 2
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methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

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